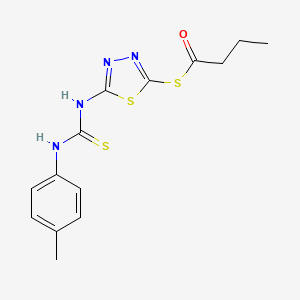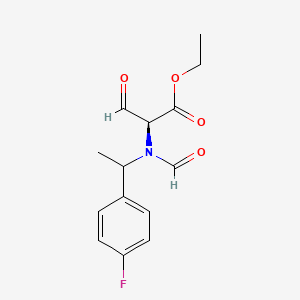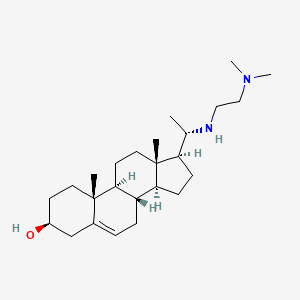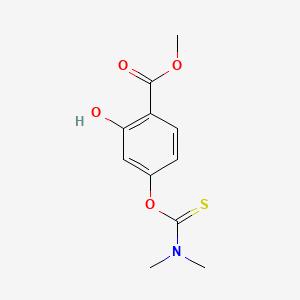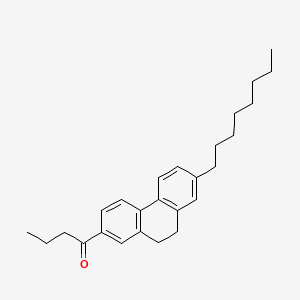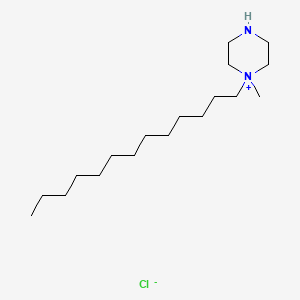
1-Methyl-1-tridecylpiperazinium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-1-tridecylpiperazinium chloride is a quaternary ammonium compound with the molecular formula C18H39ClN2 and a molecular weight of 318.969 g/mol . This compound is known for its surfactant properties and is used in various industrial and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1-tridecylpiperazinium chloride typically involves the quaternization of 1-methylpiperazine with 1-bromotridecane. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction proceeds as follows:
Step 1: Dissolve 1-methylpiperazine in acetonitrile.
Step 2: Add 1-bromotridecane to the solution.
Step 3: Reflux the mixture for several hours.
Step 4: Cool the reaction mixture and precipitate the product by adding a non-solvent such as diethyl ether.
Step 5: Filter and wash the precipitate to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-1-tridecylpiperazinium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted with other anions such as bromide or iodide.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction can lead to the formation of secondary amines.
Common Reagents and Conditions
Substitution: Reagents like sodium bromide or potassium iodide in aqueous or alcoholic solutions.
Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of 1-Methyl-1-tridecylpiperazinium bromide or iodide.
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Aplicaciones Científicas De Investigación
1-Methyl-1-tridecylpiperazinium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents and disinfectants.
Mecanismo De Acción
The mechanism of action of 1-Methyl-1-tridecylpiperazinium chloride is primarily based on its surfactant properties. It interacts with cell membranes, altering their permeability and disrupting cellular processes. The compound targets lipid bilayers and can cause cell lysis at higher concentrations. The molecular pathways involved include the disruption of membrane integrity and interference with membrane-bound enzymes.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Methyl-3-octylimidazolium chloride
- 1-Dodecylpyridinium chloride
- 1-Methyl-1-dodecylpiperazinium chloride
Comparison
1-Methyl-1-tridecylpiperazinium chloride is unique due to its longer alkyl chain, which enhances its surfactant properties compared to shorter-chain analogs like 1-Methyl-1-dodecylpiperazinium chloride. This makes it more effective in applications requiring strong surfactant activity. Additionally, its structure provides better stability and lower volatility compared to similar compounds like 1-Methyl-3-octylimidazolium chloride .
Propiedades
Número CAS |
111440-02-9 |
|---|---|
Fórmula molecular |
C18H39ClN2 |
Peso molecular |
319.0 g/mol |
Nombre IUPAC |
1-methyl-1-tridecylpiperazin-1-ium;chloride |
InChI |
InChI=1S/C18H39N2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-16-20(2)17-14-19-15-18-20;/h19H,3-18H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
SGRWMRGFRFYQRI-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCC[N+]1(CCNCC1)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


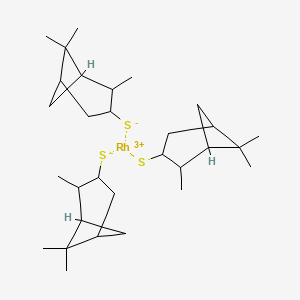

![trizinc;bis(dioxidoboranyl) [dioxidoboranyloxy(hydroxy)phosphoryl] phosphate](/img/structure/B12685242.png)
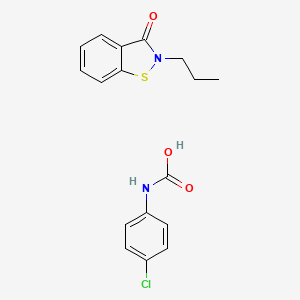
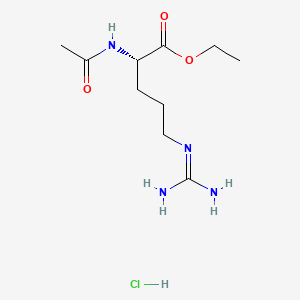
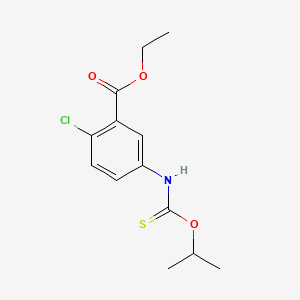
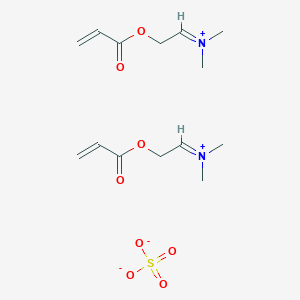
![N,N'-1,4-Phenylenebis[[2-(4-chloro-O-tolyl)azo]-3-oxobutyramide]](/img/structure/B12685265.png)
